REACTION_CXSMILES
|
O[CH2:2][C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1CCCCC1.[Br:19][C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][C:27]=1[CH2:28][CH3:29])[CH:23]=[O:24].CO>O>[Br:19][C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][C:27]=1[CH:28]([CH3:2])[CH3:29])[CH:23]=[O:24]
|
Name
|
D-sorbitol
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=CC1CC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
41.8 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A one liter four-necked cylindrical shaped reaction flask equipped with a Dean-Stark trap, condenser
|
Type
|
CUSTOM
|
Details
|
The system was then flushed with argon
|
Type
|
TEMPERATURE
|
Details
|
heated in an oil bath
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
STIRRING
|
Details
|
The reaction was then stirred
|
Type
|
TEMPERATURE
|
Details
|
heated (to about 120° C.)
|
Type
|
TEMPERATURE
|
Details
|
under reflux with removal of water through the Dean Stark trap as cyclohexane
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
reached 70° C., at which time 40 mL of methanol
|
Type
|
ADDITION
|
Details
|
were added slowly
|
Type
|
TEMPERATURE
|
Details
|
to heat up to the same vapor temperature and methanol
|
Type
|
ADDITION
|
Details
|
was added slowly again
|
Type
|
TEMPERATURE
|
Details
|
The reaction product (a white gel) was then cooled
|
Type
|
FILTRATION
|
Details
|
The gel remaining was then filtered
|
Type
|
CUSTOM
|
Details
|
purified
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=O)C=CC1C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108.5 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 207.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |